9-Tricosyne
CAS No.: 39487-08-6
Cat. No.: VC3923569
Molecular Formula: C23H44
Molecular Weight: 320.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39487-08-6 |
|---|---|
| Molecular Formula | C23H44 |
| Molecular Weight | 320.6 g/mol |
| IUPAC Name | tricos-9-yne |
| Standard InChI | InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-17,19,21-23H2,1-2H3 |
| Standard InChI Key | LFCOTQSSVSUPCL-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCC#CCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCC#CCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
9-Tricosene exists in two stereoisomeric forms: (Z)-9-Tricosene (cis isomer) and (E)-9-Tricosene (trans isomer). The (Z) configuration is biologically active and serves as the sex pheromone of the housefly (Musca domestica) . Its structure features a 23-carbon chain with a double bond at the 9th position (Figure 1).
Table 1: Key Identifiers of 9-Tricosene
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (9Z)-Tricos-9-ene | |
| CAS Number | 27519-02-4 | |
| Molecular Formula | ||
| Molecular Weight | 322.61 g/mol | |
| SMILES Notation | CCCCCCCCCCCCC/C=C\CCCCCCCC |
Spectral and Chromatographic Data
Gas chromatography–mass spectrometry (GC-MS) analyses confirm the presence of (Z)-9-Tricosene in biological extracts, such as those from the spider Pholcus beijingensis . The compound’s retention index and mass fragmentation patterns align with synthetic standards, enabling precise identification in ecological studies .
Physical and Chemical Properties
Thermodynamic Parameters
9-Tricosene is a colorless liquid at room temperature with distinct physicochemical properties that influence its applications:
Table 2: Physical Properties of 9-Tricosene
| Property | Value | Source |
|---|---|---|
| Melting Point | 0°C | |
| Boiling Point | 300°C at 760 mmHg | |
| Density | 0.806 g/mL at 25°C | |
| Vapor Pressure | Pa at 27°C | |
| Refractive Index |
Solubility and Stability
The compound is miscible with nonpolar solvents like hexane but immiscible with polar solvents such as ethanol . It exhibits remarkable stability under ambient conditions, with no decomposition observed at temperatures up to 50°C for one year .
Synthesis and Scalable Production
Industrial Synthesis Routes
A practical synthesis of (Z)-9-Tricosene involves three steps starting from erucic acid (Figure 2):
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Reduction: Erucic acid () is reduced to (Z)-13-docosenol using lithium aluminium hydride.
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Tosylation: The alcohol is converted to its tosylate ester for improved leaving-group capacity.
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Kumada Coupling: Reaction with methylmagnesium bromide in the presence of a copper catalyst yields (Z)-9-Tricosene .
Table 3: Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction | LiAlH, THF, 0°C | 95% |
| Tosylation | TsCl, Pyridine, 25°C | 89% |
| Cross-Coupling | CuBr, Mg, CHMgBr | 92% |
Biological Significance and Pheromone Activity
Role in Insect Communication
(Z)-9-Tricosene is the primary component of the housefly sex pheromone, secreted by females to attract males . In the spider Pholcus beijingensis, males produce this compound as an aphrodisiac, increasing female receptivity during courtship . Electroantennography (EAG) assays demonstrate that female spiders exhibit heightened neural responses to (Z)-9-Tricosene, confirming its role as a behavioral modulator .
Ecological Interactions
Applications in Pest Control
Advantages Over Conventional Pesticides
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